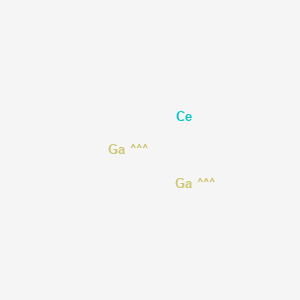![molecular formula C22H14O4 B14714018 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl- CAS No. 22693-07-8](/img/structure/B14714018.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- is a complex organic compound with a molecular formula of C22H18O4 It is a derivative of binaphthalene, characterized by the presence of four ketone groups and two methyl groups attached to the naphthalene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 3,3’-dimethyl-1,1’-binaphthyl using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the tetrone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in redox reactions, interact with enzymes, and modulate biological pathways. For instance, its potential anticancer activity may be attributed to its ability to induce oxidative stress and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Binaphthalene, 3,3’-dimethyl-: A closely related compound with similar structural features but lacking the tetrone groups.
2,2’-Binaphthalene: Another related compound with a different substitution pattern on the naphthalene rings.
Uniqueness
The presence of four ketone groups and two methyl groups in [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- distinguishes it from other binaphthalene derivatives
Propriétés
Numéro CAS |
22693-07-8 |
|---|---|
Formule moléculaire |
C22H14O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-methyl-3-(3-methyl-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O4/c1-11-17(21(25)15-9-5-3-7-13(15)19(11)23)18-12(2)20(24)14-8-4-6-10-16(14)22(18)26/h3-10H,1-2H3 |
Clé InChI |
RFRKMASEXOLDTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=C(C(=O)C4=CC=CC=C4C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)


![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)

![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

